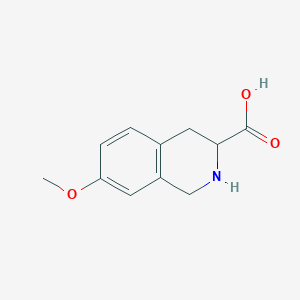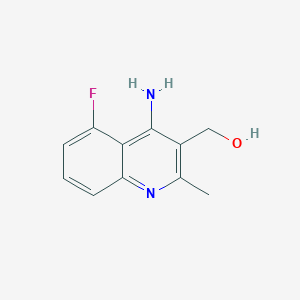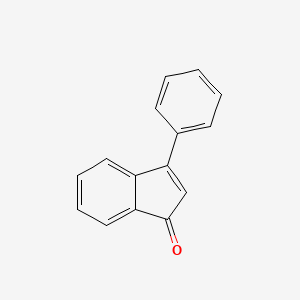
3-Phenylinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylinden-1-one: is an organic compound with the molecular formula C15H12O It is a derivative of indanone, characterized by a phenyl group attached to the third position of the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Friedel-Crafts Acylation: One of the most common methods for synthesizing 3-Phenylinden-1-one involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides.
Oxidation of 3-Phenylindan-1-ol: Another method involves the oxidation of 3-Phenylindan-1-ol using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Phenylinden-1-one can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound
Reduction: 3-Phenylindan-1-ol
Substitution: Halogenated or nitrated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Wirkmechanismus
The mechanism of action of 3-Phenylinden-1-one in catalysis involves its role as a ligand in ruthenium-based catalysts. The compound coordinates with the ruthenium center, facilitating the formation of active catalytic species that promote olefin metathesis reactions . The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of metallacyclobutane intermediates .
Vergleich Mit ähnlichen Verbindungen
3-Phenylindan-1-ol: A reduced form of 3-Phenylinden-1-one, used in similar applications but with different reactivity.
2-Phenylinden-1-one: A structural isomer with similar chemical properties but different reactivity and applications.
Uniqueness:
Reactivity: this compound exhibits unique reactivity due to the presence of both a phenyl group and a carbonyl group, allowing it to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C15H10O |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-phenylinden-1-one |
InChI |
InChI=1S/C15H10O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-10H |
InChI-Schlüssel |
RGZIEEBYRHQXDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)

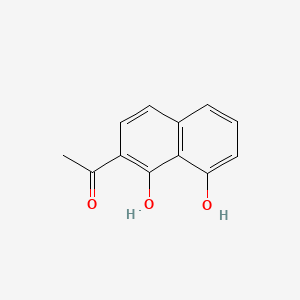
![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)

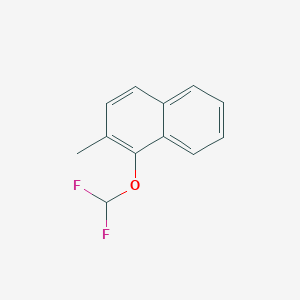
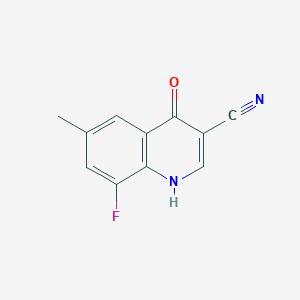
![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
